molecular formula C10H7F3 B13191221 1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene CAS No. 82203-82-5

1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene

Cat. No.: B13191221
CAS No.: 82203-82-5
M. Wt: 184.16 g/mol
InChI Key: CZBHQUJBQYAYBU-UHFFFAOYSA-N
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Description

1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7F3 It is characterized by the presence of a trifluoropropynyl group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylacetylene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), nitro compounds (e.g., HNO3)

Major Products:

Scientific Research Applications

1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through its trifluoropropynyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic and nucleophilic reactions, depending on the specific application and conditions .

Comparison with Similar Compounds

  • 1-Methoxy-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
  • 3,3,3-Trifluoro-1-propyne
  • Methyl 4-(3,3,3-trifluoroprop-1-en-1-yl)benzoate

Uniqueness: 1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is unique due to its specific trifluoropropynyl group attached to a methylbenzene ring. This structural feature imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

CAS No.

82203-82-5

Molecular Formula

C10H7F3

Molecular Weight

184.16 g/mol

IUPAC Name

1-methyl-4-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C10H7F3/c1-8-2-4-9(5-3-8)6-7-10(11,12)13/h2-5H,1H3

InChI Key

CZBHQUJBQYAYBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC(F)(F)F

Origin of Product

United States

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